molecular formula C12H17BrN2O2 B1371118 (2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1155949-16-8

(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1371118
CAS No.: 1155949-16-8
M. Wt: 301.18 g/mol
InChI Key: RQUWGLIIOSNENW-UHFFFAOYSA-N
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Description

“(2-Amino-4-bromo-6-methyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 . It is listed in the catalog of J&W Pharmlab, a company that provides pharmaceutical building blocks .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in various synthesis processes. For instance, in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, demonstrating its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • It is also involved in the preparation of Diels-Alder reaction compounds, like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in synthesizing heterocycles and carbamates (Padwa, Brodney, & Lynch, 2003).

Deprotection and Reactivity Studies

  • Research has shown its effectiveness in deprotection reactions, such as in the study where aqueous phosphoric acid was used as a mild reagent for deprotection of tert-butyl carbamates (Li et al., 2006).
  • Another study focused on the synthesis and characterization of substituted phenyl azetidines, where it played a crucial role in the preparation of antimicrobial agents (Doraswamy & Ramana, 2013).

Crystallographic and Structural Analysis

  • The compound has been used in crystallographic studies, such as in the synthesis and characterization of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which was analyzed using X-ray crystallographic studies (Kant, Singh, & Agarwal, 2015).

Applications in Synthesizing Chiral and Cyclic Compounds

  • It's been used in the enantioselective preparation of dihydropyrimidones, highlighting its significance in synthesizing chiral compounds (Goss, Dai, Lou, & Schaus, 2009).
  • Research on synthetic studies of potent marine drugs involved its use in synthesizing key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, important for antitumor antibiotic studies (Li, Wang, Wang, Luo, & Wu, 2013).

Properties

IUPAC Name

tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-7-5-8(13)6-9(14)10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWGLIIOSNENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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